

# Comparative efficacy of Atrasentan and other IgAN treatments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Atrasentan |
| Cat. No.:      | B1666376   |

[Get Quote](#)

## Atrasentan in IgA Nephropathy: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Atrasentan** with other prominent treatments for IgA Nephropathy (IgAN), supported by data from key clinical trials. The information is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.

## Overview of Atrasentan

**Atrasentan** is an oral, selective endothelin A (ETA) receptor antagonist.<sup>[1]</sup> The endothelin system, particularly the ETA receptor, is implicated in the pathogenesis of IgAN, contributing to proteinuria, glomerulosclerosis, and interstitial fibrosis. By selectively blocking the ETA receptor, **Atrasentan** aims to mitigate these effects.<sup>[1]</sup>

## Comparative Efficacy of IgAN Treatments

The following tables summarize the quantitative efficacy and baseline characteristics from major clinical trials of **Atrasentan** and other key IgAN therapies.

**Table 1: Baseline Characteristics of Patient Populations in Key IgAN Clinical Trials**

| Characteristic                          | ALIGN<br>(Atrasentan )            | DAPA-CKD<br>(Dapagliflozin)    | PROTECT<br>(Sparsentan )          | NeflgArd<br>(Budesonide) | TESTING<br>(Corticosteroids)      |
|-----------------------------------------|-----------------------------------|--------------------------------|-----------------------------------|--------------------------|-----------------------------------|
| Mean Age (years)                        | 45.7                              | 51.2                           | 46                                | 45                       | 38                                |
| Sex (% Male)                            | Not Specified                     | 66.9%                          | Not Specified                     | 66%                      | 61%                               |
| Mean eGFR (mL/min/1.73 m <sup>2</sup> ) | 58.28                             | 43.8                           | Not Specified                     | 57.5                     | 62.7                              |
| Median UPCR (g/g)                       | 1.44                              | 0.9                            | 1.8 ( g/day )                     | Not Specified            | 2.54 ( g/day )                    |
| Background Therapy                      | Maximally tolerated RAS inhibitor | care, including RAS inhibitors | Maximally tolerated RAS inhibitor | Optimized RAS blockade   | Maximally tolerated RAS inhibitor |

Note: Data is specific to the IgAN subgroups where available. UPCR = Urine Protein-to-Creatinine Ratio. eGFR = estimated Glomerular Filtration Rate. RAS = Renin-Angiotensin System.

**Table 2: Comparative Efficacy on Proteinuria Reduction**

| Treatment                   | Trial                    | Duration         | Mean Percent Reduction in Proteinuria vs. Comparator | Comparator |
|-----------------------------|--------------------------|------------------|------------------------------------------------------|------------|
| Atrasentan                  | ALIGN                    | 36 Weeks         | 36.1%                                                | Placebo    |
| Dapagliflozin               | DAPA-CKD (IgAN Subgroup) | Median 2.1 years | 26% (in UACR)                                        | Placebo    |
| Sparsentan                  | PROTECT                  | 36 Weeks         | 34.7% (relative to irbesartan)                       | Irbesartan |
| Targeted-Release Budesonide | NefligrArd (Part A)      | 9 Months         | 27%                                                  | Placebo    |
| Methylprednisolone          | TESTING (Full Dose)      | Not Specified    | Significant reduction vs. placebo                    | Placebo    |

Note: Reductions are based on UPCR unless otherwise specified. UACR = Urine Albumin-to-Creatinine Ratio.

**Table 3: Comparative Efficacy on eGFR Decline**

| Treatment                          | Trial    | Duration         | Outcome in<br>eGFR vs.<br>Comparator                                                                                                              | Comparator |
|------------------------------------|----------|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Atrasentan                         | ALIGN    | 136 Weeks        | Final analysis<br>pending<br>(expected 2026)                                                                                                      | Placebo    |
| Dapagliflozin<br>(IgAN Subgroup)   | DAPA-CKD | Median 2.1 years | Slower rate of<br>eGFR decline<br>(-3.5 vs -4.7<br>mL/min/1.73m <sup>2</sup> /y<br>ear)                                                           | Placebo    |
| Sparsentan                         | PROTECT  | 2 Years          | Slower rate of<br>eGFR decline                                                                                                                    | Irbesartan |
| Targeted-<br>Release<br>Budesonide | NeflgArd | 2 Years          | Statistically<br>significant<br>treatment benefit<br>in time-weighted<br>average of eGFR<br>(difference of<br>5.05<br>mL/min/1.73m <sup>2</sup> ) | Placebo    |
| Methylprednisolone                 | TESTING  | Mean 4.2 years   | Lower risk of<br>≥40% eGFR<br>decline, kidney<br>failure, or death<br>from kidney<br>disease                                                      | Placebo    |

## Experimental Protocols of Key Clinical Trials

### Atrasentan: The ALIGN Study

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[\[2\]](#)

- Participants: Patients with biopsy-proven IgAN, proteinuria  $\geq 1$  g/day despite optimized RAS inhibitor treatment, and eGFR  $\geq 30$  mL/min/1.73 m $^2$ .<sup>[2]</sup>
- Intervention: **Atrasentan** (0.75 mg) or placebo administered orally once daily, in addition to supportive care with a maximally tolerated and stable dose of a RAS inhibitor.<sup>[2]</sup>
- Primary Endpoint: Change in proteinuria as measured by 24-hour Urine Protein-to-Creatinine Ratio (UPCR) from baseline to 36 weeks.
- Secondary Endpoints: Change in eGFR from baseline to 136 weeks.

## SGLT2 Inhibitors: The DAPA-CKD Trial (IgAN Subgroup)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with CKD (eGFR 25-75 mL/min/1.73 m $^2$ ) and albuminuria (urinary albumin-to-creatinine ratio [UACR] 200-5000 mg/g), with or without type 2 diabetes. The IgAN cohort consisted of 270 patients.
- Intervention: Dapagliflozin (10 mg) or placebo once daily, in addition to standard of care, including an ACE inhibitor or an ARB.
- Primary Endpoint: A composite of a sustained decline in eGFR of at least 50%, end-stage kidney disease (ESKD), or death from renal or cardiovascular causes.

## Sparsentan: The PROTECT Study

- Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled trial.
- Participants: Adults with biopsy-proven IgAN, proteinuria  $\geq 1.0$  g/day, and eGFR  $\geq 30$  mL/min/1.73 m $^2$  despite at least 12 weeks of maximized stable RAS inhibitor therapy.
- Intervention: Sparsentan (target dose 400 mg once daily) or irbesartan (active control, target dose 300 mg once daily).
- Primary Endpoint: Change in UPCR from baseline to week 36.

## Targeted-Release Budesonide: The NeflgArd Trial

- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial with two parts (A and B).
- Participants: Adult patients with primary IgAN, eGFR 35–90 mL/min per 1·73 m<sup>2</sup>, and persistent proteinuria (UPCR ≥0·8 g/g or proteinuria ≥1 g/24 h) despite optimized RAS blockade.
- Intervention: Oral targeted-release formulation of budesonide (16 mg/day) or placebo for 9 months.
- Primary Endpoint: Part A: Change in UPCR at 9 months. Part B (confirmatory): Time-weighted average of eGFR over 2 years.

## Corticosteroids: The TESTING Study

- Study Design: An investigator-initiated, multicenter, double-blind, placebo-controlled, randomized trial.
- Participants: Individuals with kidney biopsy-confirmed IgAN, proteinuria ≥1 g/day, and an eGFR of 20–120 mL/min/1.73 m<sup>2</sup>, following at least 3 months of standard of care including maximum tolerated RAS blockade.
- Intervention: Oral methylprednisolone (initially 0.6–0.8 mg/kg/day, later amended to a reduced dose of 0.4 mg/kg/day due to safety concerns) or matching placebo for 2 months, with subsequent tapering.
- Primary Endpoint: A composite of a 40% decline in eGFR, kidney failure, or death due to kidney disease.

## Signaling Pathways and Experimental Workflows Atrasentan and Sparsentan Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **Atrasentan** selectively blocks the ETA receptor, while Sparsentan dually antagonizes both ETA and AT1 receptors.

## SGLT2 Inhibitor Mechanism in the Nephron



[Click to download full resolution via product page](#)

Caption: SGLT2 inhibitors increase sodium delivery to the macula densa, leading to afferent arteriole vasoconstriction.

## Targeted-Release Budesonide Mechanism



[Click to download full resolution via product page](#)

Caption: Targeted-release budesonide acts locally in the gut to reduce the production of pathogenic Gd-IgA1.

## Generalized Clinical Trial Workflow for IgAN



[Click to download full resolution via product page](#)

Caption: A generalized workflow for recent IgAN clinical trials, from screening to final analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PROTECT: Two-Year Findings in Patients with IgA Nephropathy - Travere Medical Affairs [medicalaffairs.travere.com]
- 2. gpnotebook.com [gpnotebook.com]
- To cite this document: BenchChem. [Comparative efficacy of Atrasentan and other IgAN treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666376#comparative-efficacy-of-atrasentan-and-other-igan-treatments]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

